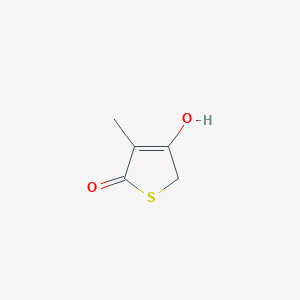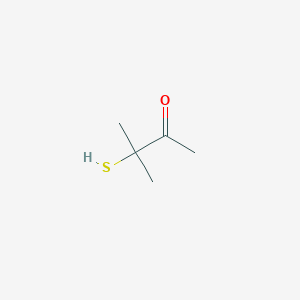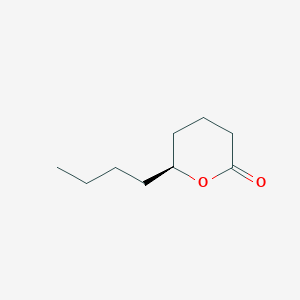
EverFluor Fl C5-Ceramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EverFluor Fl C5-Ceramide, also known as N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl)Sphingosine, is a green-fluorescent membrane probe. It is primarily used for staining the Golgi apparatus in live cells. This compound is instrumental in investigating the inhibition of glycoprotein transport by ceramide therapeutics, sphingolipid distribution kinetics, and the intracellular trafficking and targeting of thrombin receptors.
Applications De Recherche Scientifique
EverFluor Fl C5-Ceramide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study lipid metabolism and trafficking in living cells.
Biology: Helps in visualizing the Golgi apparatus and tracing lipid endocytosis pathways.
Medicine: Investigates the inhibition of glycoprotein transport by ceramide therapeutics and the intracellular trafficking of thrombin receptors.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting sphingolipid metabolism.
Mécanisme D'action
Orientations Futures
Méthodes De Préparation
EverFluor Fl C5-Ceramide is synthesized from D-erythro-sphingosine, ensuring it retains the same stereochemical conformation as natural biologically active sphingolipids . The preparation involves complexing the fluorescent lipid with bovine serum albumin (BSA), which facilitates cell labeling by eliminating the need for organic solvents to dissolve the lipophilic probe . The stock solution is typically reconstituted in sterile distilled water and incubated under specific conditions to achieve the desired concentration .
Analyse Des Réactions Chimiques
EverFluor Fl C5-Ceramide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the fluorescent properties of the compound.
Reduction: This reaction can affect the stability and fluorescence intensity.
Substitution: Common reagents used in these reactions include acids, bases, and other nucleophiles. .
Comparaison Avec Des Composés Similaires
EverFluor Fl C5-Ceramide is unique due to its high fluorescence output and photostability compared to other fluorescent sphingolipids like NBD-labeled sphingolipids . Similar compounds include:
- BODIPY FL C5-ganglioside
- BODIPY FL C5-lactosylceramide
- NBD-labeled sphingolipids
These compounds share similar applications but differ in their fluorescence properties and stability .
Propriétés
Numéro CAS |
133867-53-5 |
|---|---|
Formule moléculaire |
C34H54BN3O3 |
Poids moléculaire |
601.62 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





